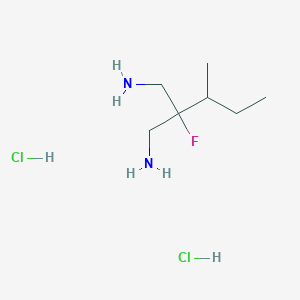

2-(Aminomethyl)-2-fluoro-3-methylpentan-1-amine dihydrochloride

Overview

Description

2-(Aminomethyl)-2-fluoro-3-methylpentan-1-amine dihydrochloride (2-AMF-3-MPHCl) is a synthetic compound of the aminomethyl-2-fluoro-3-methylpentan-1-amine family, which is a type of amine derivative. It is a white, crystalline solid with a molecular weight of 210.2 g/mol and a melting point of 107-109°C. 2-AMF-3-MPHCl is a widely used compound in scientific research, with a variety of applications and potential future directions.

Scientific Research Applications

Fluorometric Determination of Zinc Ions

This compound has been utilized in the development of a novel benzimidazole-based chemosensor for the fluorometric determination of zinc ions. The chemosensor exhibits a strong and quick turn-on fluorescence response in the presence of Zn^2+ ions, which is crucial for understanding recognition events in various fields such as chemistry, biology, medicine, and environmental science .

Chelation-Enhanced Fluorescence

The recognition of Zn^2+ ions by this compound is based on the chelation-enhanced fluorescence effect. This effect is significant for the sensitive detection of metal ions, which has applications in biochemical assays and environmental monitoring .

Synthesis of Schiff Base Chemosensors

The compound serves as a building block in the synthesis of Schiff base chemosensors. These chemosensors are designed to recognize analytes selectively through changes in fluorescence signals, which can be applied in the detection of various substances, including metal ions and toxic gases .

Quantification of Zinc in Water Samples

It has been used to test the practical application of chemosensors in determining zinc concentrations in real water samples. This is particularly important for monitoring zinc levels to sustain human health and prevent the detrimental effects of both deficiency and excess .

Reagent for Synthesis of Other Compounds

As a reagent, this compound is involved in the synthesis of a wide range of other chemical entities. This application is fundamental in pharmaceutical research and drug development, where new compounds are continually being synthesized for various therapeutic purposes.

Buffering Agent in Biochemical Studies

In biochemical and physiological studies, it acts as a buffering agent. This is essential for maintaining the pH of solutions, which is a critical factor in many biological reactions and experimental procedures.

Chelating Agent for Metal Ions

The compound’s role as a chelating agent is vital in binding and sequestering metal ions. This has implications in studies related to metal ion homeostasis in biological systems and the development of treatments for metal ion-related disorders.

Drug Development and Biochemical Research

Lastly, it is used in drug development and biochemical research. Its properties make it suitable for various stages of drug discovery, including lead identification and optimization. Additionally, its role in biochemical research extends to studies on enzyme kinetics, receptor-ligand interactions, and cellular signaling pathways.

properties

IUPAC Name |

2-butan-2-yl-2-fluoropropane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17FN2.2ClH/c1-3-6(2)7(8,4-9)5-10;;/h6H,3-5,9-10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOAPBWIDWMOHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CN)(CN)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-2-fluoro-3-methylpentan-1-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1484671.png)

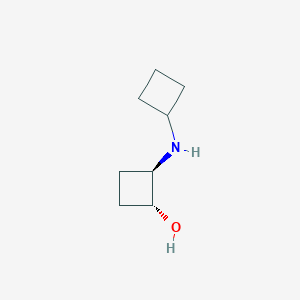

![trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484672.png)